N-Cyclohexylpropanamide
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Overview
Description
N-Cyclohexylpropanamide is an organic compound with the molecular formula C₉H₁₇NO. It is characterized by a cyclohexyl group attached to the nitrogen atom of a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexylpropanamide can be synthesized through the reaction of propionic acid with cyclohexylamine. The reaction typically involves the formation of an intermediate propionyl chloride, which then reacts with cyclohexylamine to yield this compound. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of propionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclohexylpropanoic acid.
Reduction: Cyclohexylpropylamine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclohexylpropanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacological agent due to its structural similarity to certain bioactive molecules.
Industry: this compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of N-Cyclohexylpropanamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as selective inhibitors of certain enzymes, such as N-palmitoylethanolamine hydrolase. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- Cyclohexyl hexadecanoate
- Cyclohexylamine
- Cyclohexylpropanoic acid
Comparison: N-Cyclohexylpropanamide is unique due to its amide functional group, which imparts distinct chemical reactivity compared to similar compounds like cyclohexyl hexadecanoate (an ester) and cyclohexylamine (an amine). The presence of the amide group allows for specific interactions with biological targets and enables diverse chemical transformations.
Properties
IUPAC Name |
N-cyclohexylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLMDZTZEPAYCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284048 |
Source
|
Record name | N-Cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-56-3 |
Source
|
Record name | Propanamide, N-cyclohexyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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